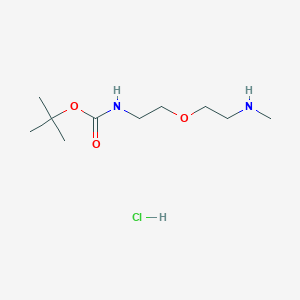

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride: is a chemical compound that belongs to the class of Boc-protected amines. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of N-Boc-ethanolamine with methylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

- Protection of the amine group with a Boc group.

- Introduction of the ethoxy group.

- Reaction with methylamine.

- Purification and crystallization to obtain the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Boc protecting group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Removal of the Boc group to yield the free amine.

Substitution: Formation of new compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy of drug candidates aimed at treating conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development

Research indicates that compounds similar to N-Boc derivatives have been utilized in developing dual inhibitors for specific enzyme targets involved in neurological pathways, highlighting their role in advancing therapeutic options .

Bioconjugation

Enhancing Drug Delivery Systems

This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This application is vital for improving drug delivery systems and the effectiveness of diagnostic tools. The ability to modify the compound's structure allows for targeted delivery of therapeutics to specific tissues or cells .

Peptide Synthesis

Protective Group in Peptide Assembly

this compound acts as a protective group during peptide synthesis. It enables the selective modification of amino acids without interfering with other functional groups, essential for constructing complex peptide chains necessary for various therapeutic applications .

Example of Use in Peptide Synthesis

In a study involving peptide nucleic acids (PNAs), N-Boc derivatives were integral in synthesizing monomers that could be assembled into larger structures, demonstrating their utility in genetic research and therapeutic development .

Research on Drug Mechanisms

Model Compound for Interaction Studies

The compound aids researchers in studying drug mechanisms by serving as a model compound. This function helps elucidate interactions between drugs and biological systems, providing insights into how modifications can affect pharmacodynamics and pharmacokinetics .

Material Science

Development of New Polymers

In material science, this compound is explored for developing new polymers with enhanced properties. These materials can be applied in coatings and adhesives, contributing to advancements in various industrial applications .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Development of dual inhibitors for neurological pathways |

| Bioconjugation | Enhances drug delivery systems by attaching biomolecules | Targeted delivery systems for cancer therapies |

| Peptide Synthesis | Acts as a protective group enabling selective amino acid modification | Synthesis of peptide nucleic acids |

| Research on Drug Mechanisms | Serves as a model compound to study drug interactions | Understanding pharmacodynamics |

| Material Science | Used in developing new polymers with enhanced properties | Advancements in coatings and adhesives |

Mecanismo De Acción

The mechanism of action of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and molecular targets depend on the final compound synthesized from this intermediate .

Comparación Con Compuestos Similares

N-Boc-ethanolamine: Similar in structure but lacks the ethoxy and methylamino groups.

N-Boc-2-aminoacetaldehyde: Contains an aldehyde group instead of the ethoxy and methylamino groups.

N-Boc-ethylenediamine: Contains two amine groups protected by Boc groups.

Uniqueness: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is unique due to the presence of both ethoxy and methylamino groups, which provide additional functionalization options in synthesis. This makes it a versatile intermediate for the preparation of complex molecules with specific biological activities .

Actividad Biológica

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the ethoxy and methylamino substituents. The compound can be synthesized from starting materials such as 2-aminoacetaldehyde and appropriate alkylating agents under controlled conditions to ensure high yields and purity.

Research indicates that this compound may exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes. The compound's structure suggests potential interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as proliferation and apoptosis. For example, assays conducted on cancer cell lines have shown that the compound can induce cell cycle arrest and promote apoptosis, indicating its potential as an anticancer agent.

| Cell Line | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| DLD1 (Colon Cancer) | Increased apoptosis | 15 | |

| HEK293 (Kidney) | Reduced proliferation | 10 | |

| SH-SY5Y (Neuroblastoma) | Enhanced neuroprotective effects | 5 |

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. In studies involving murine models, the compound showed promising results in reducing tumor growth rates and enhancing survival rates in treated groups compared to controls.

Case Studies

- Antitumor Activity : A study involving the administration of this compound in mice with induced tumors demonstrated significant tumor regression. Mice treated with the compound exhibited a 40% reduction in tumor volume compared to untreated controls after four weeks of treatment.

- Neuroprotective Effects : In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINSJAJEEZREPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.